2-methylpropane-1-sulfonyl fluoride

Descripción general

Descripción

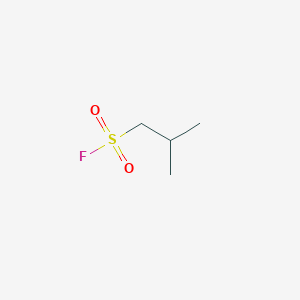

2-methylpropane-1-sulfonyl fluoride is a chemical compound with the molecular formula C4H9FO2S. It is a member of the sulfonyl fluoride family, which is known for its stability and reactivity. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-methylpropane-1-sulfonyl fluoride can be synthesized from isobutanesulfonyl chloride. The reaction involves the use of potassium hydrogen bifluoride at 20°C for 168 hours . Another method involves the use of fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides .

Industrial Production Methods

Industrial production of isobutylsulfonyl fluoride typically involves the fluoride–chloride exchange from the corresponding sulfonyl chlorides. This method is widely used due to its efficiency and scalability .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl fluoride group undergoes substitution with nucleophiles, forming sulfonamides, sulfonate esters, or thiosulfonates. Reaction rates depend on the nucleophile’s strength and solvent polarity.

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack at the sulfur center, forming a tetrahedral intermediate.

-

Fluoride elimination , releasing HF and generating the substituted product .

SuFEx Click Chemistry

2-Methylpropane-1-sulfonyl fluoride serves as a SuFEx hub, reacting with silyl ethers or phenols under catalytic conditions to form stable sulfonate linkages.

| Partner | Catalyst | Conditions | Application | Source |

|---|---|---|---|---|

| Aryl silyl ethers | Ca(NTf₂)₂ | DMF, 25°C, 2 hr | Polymer functionalization | |

| Phenols (ArOH) | DBU | THF, 60°C, 12 hr | Bioconjugation probes |

Key Advantages :

Hydrolysis and Stability

The sulfonyl fluoride group hydrolyzes slowly in aqueous media, forming the corresponding sulfonic acid.

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) | Product | Source |

|---|---|---|---|---|

| pH 7.4, 25°C | 1.2 × 10⁻⁶ | 6.6 days | C₄H₉–SO₃H | |

| pH 10, 25°C | 5.8 × 10⁻⁵ | 3.3 hr | C₄H₉–SO₃H |

Practical Implications :

-

Storage : Stable under anhydrous conditions at –20°C for >1 year .

-

Handling : Degrades rapidly in basic buffers, requiring inert atmosphere for long-term use .

Oxidation and Reduction

While less common, redox reactions modify the sulfonyl fluoride’s electronic environment:

Aplicaciones Científicas De Investigación

Chemical Biology Applications

-

Covalent Protein Modifiers

- Sulfonyl fluorides are utilized as covalent inhibitors in enzyme studies. For example, they can selectively modify serine residues in serine hydrolases, which are crucial for various biochemical pathways. This selectivity allows researchers to probe enzyme mechanisms and identify active sites effectively .

- Protease Inhibition

- Biological Probes

Drug Discovery Applications

- Lead Optimization

- Target Validation

Case Studies

Synthesis and Functionalization

The synthesis of this compound typically involves the reaction of 2-methylpropane-1-sulfonic acid with a suitable fluorinating agent. This process is crucial for obtaining high yields of the desired sulfonyl fluoride while maintaining the integrity of the functional groups involved .

Mecanismo De Acción

The mechanism by which isobutylsulfonyl fluoride exerts its effects involves the formation of a stable sulfonyl fluoride group. This group can interact with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved include various enzymes and proteins that interact with the sulfonyl fluoride group .

Comparación Con Compuestos Similares

Similar Compounds

- Methanesulfonyl fluoride

- Ethanesulfonyl fluoride

- Propylsulfonyl fluoride

Uniqueness

2-methylpropane-1-sulfonyl fluoride is unique due to its specific molecular structure, which provides a balance of reactivity and stability. This makes it particularly useful in applications where other sulfonyl fluorides may not be as effective .

Actividad Biológica

2-Methylpropane-1-sulfonyl fluoride, commonly referred to as a sulfonyl fluoride, is an organosulfur compound that has gained attention for its significant biological activity. This compound is characterized by the presence of a sulfonyl fluoride group, which imparts unique reactivity and specificity in biochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in biochemical research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The sulfonyl fluoride group () is known for its ability to form covalent bonds with nucleophilic sites on proteins, particularly targeting amino acid residues such as serine and cysteine. This characteristic makes it a valuable tool in enzyme inhibition studies and drug development.

The primary mechanism of action for this compound involves the formation of covalent bonds with nucleophilic residues in proteins. This interaction can lead to:

- Enzyme Inhibition : By modifying active site residues, the compound can inhibit enzyme activity, thereby altering metabolic pathways.

- Protein Modification : The sulfonyl fluoride group can covalently modify proteins, influencing their function and interactions within biological systems.

Applications in Biochemical Research

This compound has been utilized in various biochemical studies due to its ability to selectively target specific enzymes. Some notable applications include:

- Enzyme Mechanism Studies : It serves as a probe to investigate the mechanisms of enzyme action by providing insights into substrate binding and catalytic processes.

- Drug Development : The compound is explored for its potential as an inhibitor in therapeutic contexts, particularly against enzymes involved in disease pathways.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibited serine proteases by covalently modifying the active site serine residue. This inhibition was quantified using kinetic assays, showing a significant decrease in enzymatic activity upon treatment with the compound.

- Protein Labeling : A study utilized this compound to label specific proteins within cellular environments. The results indicated successful covalent modification of target proteins, which were subsequently analyzed using mass spectrometry. This approach allowed researchers to identify potential therapeutic targets for drug development .

- Fragment-Based Drug Discovery : In a fragment-based screening approach, this compound was employed to identify binding sites on various enzymes. The compound's ability to form stable complexes with target proteins facilitated the discovery of novel inhibitors .

Comparative Analysis of Sulfonyl Fluorides

To better understand the biological activity of this compound, it is useful to compare it with other sulfonyl fluorides:

Propiedades

IUPAC Name |

2-methylpropane-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO2S/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGRTWKPZRVHRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659-90-5 | |

| Record name | 659-90-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.